BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)quinolin-4-amine

Antiproliferative activity Structure-activity relationship Quinoline SAR

2-(4-Bromophenyl)quinolin-4-amine (CAS 345902-20-7) is a 4-aminoquinoline derivative bearing a para-bromophenyl substituent at the C2 position of the quinoline ring. With molecular formula C₁₅H₁₁BrN₂ and a molecular weight of 299.16 g/mol, this compound belongs to a privileged scaffold class extensively investigated for antimalarial, anticancer, and antimicrobial applications.

Molecular Formula C15H11BrN2
Molecular Weight 299.16 g/mol
Cat. No. B1368931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)quinolin-4-amine
Molecular FormulaC15H11BrN2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18)
InChIKeyGDLBLSKVSYVXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)quinolin-4-amine: Core Scaffold Identity and Procurement-Grade Characterization


2-(4-Bromophenyl)quinolin-4-amine (CAS 345902-20-7) is a 4-aminoquinoline derivative bearing a para-bromophenyl substituent at the C2 position of the quinoline ring. With molecular formula C₁₅H₁₁BrN₂ and a molecular weight of 299.16 g/mol, this compound belongs to a privileged scaffold class extensively investigated for antimalarial, anticancer, and antimicrobial applications [1]. The 4-amino group provides a critical hydrogen-bonding pharmacophore, while the para-bromophenyl moiety contributes both steric bulk and electronic effects that distinguish it from halogen- and position-varied analogs. Commercially available at research-grade purity (≥95%), this compound serves as both a direct screening candidate and a versatile synthetic intermediate for generating focused libraries of quinoline-based bioactive molecules .

Why 2-(4-Bromophenyl)quinolin-4-amine Cannot Be Casually Replaced by Other 4-Aminoquinolines


Within the 2-aryl-4-aminoquinoline chemotype, seemingly minor structural alterations produce profound and non-linear changes in biological activity. The para-bromine substituent is not a passive placeholder: its atomic radius (1.85 Å), electronegativity (2.96 on the Pauling scale), and polarizability (3.05 ų) create a unique electronic and steric profile that cannot be replicated by fluorine, chlorine, methyl, or unsubstituted phenyl analogs. Published SAR data demonstrate that replacing 4-Br with 4-F, 4-Cl, or 4-H in this scaffold yields IC₅₀ values spanning a >2-fold range in antiproliferative and antimicrobial assays [1]. Furthermore, positional isomerism of the bromine atom (para vs. ortho vs. meta) dictates whether a compound acts as an allosteric agonist, a positive allosteric modulator (PAM), or is pharmacologically silent at the α7 nicotinic acetylcholine receptor, underscoring that the para-bromophenyl geometry is a functional determinant, not a generic hydrophobic tag [2]. For procurement decisions, substituting this compound with a cheaper or more available analog without confirmatory data risks altering target engagement, potency rank-order, and synthetic downstream chemistry.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)quinolin-4-amine Versus Closest Analogs


Para-Bromo Substitution Confers Superior Antiproliferative Potency Relative to 4-F, 4-Cl, and 4-H Analogs

In a head-to-head SAR series of 4-substituted phenylquinoline derivatives, the 4-bromo analog (5d) exhibited an IC₅₀ of 9.8 ± 0.6 μM, representing a 2.3-fold potency improvement over the unsubstituted phenyl analog 5a (IC₅₀ 23.0 ± 5.6 μM), a 1.3-fold improvement over the 4-fluoro analog 5b (IC₅₀ 12.4 ± 3.1 μM), and a modest 1.1-fold improvement over the 4-chloro analog 5c (IC₅₀ 10.7 ± 0.9 μM) [1]. This graded potency trend (Br > Cl > F > H) correlates with increasing halogen polarizability and atomic radius, suggesting that the para-bromine engages in favorable van der Waals interactions within a hydrophobic binding pocket that smaller halogens cannot fully occupy. The 4-methoxy analog (IC₅₀ 13.0 ± 3.3 μM) was 1.3-fold less potent than the 4-bromo, confirming that the electronic nature of the substituent matters independently of steric bulk.

Antiproliferative activity Structure-activity relationship Quinoline SAR

Para-Bromophenyl Positional Isomerism Dictates Functional Pharmacology at the α7 nAChR Transmembrane Site

In a series of tetrahydro-cyclopenta[c]quinoline-8-sulfonamide analogs, the para-bromophenyl compound 4BP-TQS functions as a potent allosteric agonist at the α7 nAChR, directly activating the receptor in the absence of the orthosteric ligand acetylcholine [1]. By contrast, the ortho-bromo isomer (2BP-TQS) and meta-bromo isomer (3BP-TQS) display no allosteric agonist activity whatsoever, retaining only positive allosteric modulator (PAM) activity. This binary functional switch (agonist vs. PAM) is governed solely by the position of a single bromine atom on the phenyl ring. Furthermore, replacing the para-bromine with para-chlorine (4CP-TQS) or para-iodine (4IP-TQS) preserves allosteric agonist activity but alters activation rates, inactivation kinetics, and desensitization levels, while para-fluorine substitution (4FP-TQS) completely abolishes agonist activity and converts the compound into a silent PAM and antagonist of 4BP-TQS-evoked responses.

Nicotinic receptor allosteric modulation Positional isomerism Halogen-dependent pharmacology

The 4-Amino Group Enables Derivatization to Oxadiazole Hybrids with Sub-Micromolar Dual EGFR and DNA Gyrase Inhibition

2-(4-Bromophenyl)quinolin-4-amine serves as the key synthetic precursor for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. The primary amine at C4 undergoes facile condensation with hydrazine and subsequent cyclization to yield oxadiazole hybrids. The most potent derivatives from this series, compounds 8c and 12d, demonstrated EGFR tyrosine kinase IC₅₀ values of 0.14 μM and 0.18 μM, respectively, compared to the reference inhibitor lapatinib (IC₅₀ 0.12 μM) [1]. Against HepG2 and MCF-7 cancer cell lines, multiple derivatives exhibited IC₅₀ values in the range of 0.137–0.332 μg/mL, matching or surpassing the positive control erlotinib (IC₅₀ 0.308 μg/mL on HepG2, 0.512 μg/mL on MCF-7). Concurrently, distinct derivatives from the same library showed antimicrobial activity against S. aureus with MIC values as low as 4–8 μg/mL. An analogous synthetic strategy applied to 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives yielded compound 10 with a DNA gyrase supercoiling IC₅₀ of 8.45 μM, compared to ciprofloxacin at 3.80 μM, and compound 6b with a superior docking binding score of −7.73 kcal/mol versus ciprofloxacin at −7.29 kcal/mol [2].

EGFR inhibition DNA gyrase inhibition Molecular hybridization Anticancer agents

Para-Bromine Provides a Heavy-Atom Label for X-ray Crystallography and a Synthetic Handle for Cross-Coupling Chemistry Unavailable in Lighter Halogen or Non-Halogenated Analogs

The presence of bromine at the para position of the phenyl ring introduces a heavy atom (Z = 35) with significant anomalous scattering (f'' = 1.5 e at Cu Kα wavelength), enabling experimental phasing in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. Additionally, the C–Br bond serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing diversification of the phenyl ring without altering the quinoline-4-amine pharmacophore. By contrast, the 4-fluoro analog (C–F bond dissociation energy ~126 kcal/mol vs. C–Br ~70 kcal/mol) is inert under standard cross-coupling conditions, and the 4-chloro analog exhibits lower oxidative addition reactivity with Pd(0) catalysts due to the stronger C–Cl bond (~81 kcal/mol) [2]. The 4-methyl and unsubstituted phenyl analogs lack a readily functionalizable leaving group entirely, requiring de novo synthesis for each derivative.

X-ray crystallography Heavy atom derivatization Cross-coupling chemistry Suzuki-Miyaura coupling

The 2-(4-Bromophenyl)quinolin-4-amine Scaffold Maps to a Validated MK2 Kinase Inhibitor Chemotype with Sub-Micromolar Activity

A closely related analog of the target compound, 6-(4-bromophenyl)-N-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-4-amine (CHEMBL1208950), demonstrates an IC₅₀ of 400 nM against human MAP kinase-activated protein kinase 2 (MK2) in a [³³P]ATP incorporation assay [1]. MK2 is a validated target for inflammatory diseases including rheumatoid arthritis, psoriasis, and atherosclerosis. The structural similarity between this characterized MK2 inhibitor and 2-(4-Bromophenyl)quinolin-4-amine lies in the shared 4-aminoquinoline core with a para-bromophenyl substituent; the primary difference resides in the N4 substitution pattern. This establishes the target compound as a direct entry point into the MK2 inhibitor chemical space, with the free 4-amine group offering a modular vector for introducing diverse N4-substituents to optimize potency, selectivity, and pharmacokinetic properties. In contrast, the 4-fluoro and 4-chloro analogs of this chemotype have not been reported with comparable MK2 inhibition data, suggesting a potential halogen-dependent SAR at this target.

MK2 kinase inhibition MAP kinase-activated protein kinase 2 Anti-inflammatory drug discovery

High-Value Procurement Scenarios for 2-(4-Bromophenyl)quinolin-4-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting MK2 Kinase for Inflammatory Disease

Procure 2-(4-bromophenyl)quinolin-4-amine as a validated starting scaffold for MK2 inhibitor optimization. A closely related analog in the 4-aminoquinoline series has demonstrated an IC₅₀ of 400 nM against human MK2, confirming target engagement for this chemotype [1]. The free 4-amine provides a direct derivatization handle for introducing N4-substituents (piperazines, alkylamino chains, sulfonamides) to improve potency beyond the 400 nM benchmark and to tune selectivity against off-target kinases. The para-bromophenyl group is retained based on SAR evidence that bromination at the 4-position contributes to antiproliferative potency (IC₅₀ 9.8 μM vs. 23.0 μM for the unsubstituted analog) and may be essential for MK2 binding pocket occupancy [2]. Non-brominated or lighter-halogen analogs carry higher attrition risk in the absence of published target engagement data.

Focused Library Synthesis of Dual EGFR/DNA Gyrase Inhibitor Hybrids via Oxadiazole or Carbohydrazide Derivatization

Use 2-(4-bromophenyl)quinolin-4-amine as the core intermediate for parallel synthesis of quinoline-oxadiazole and quinoline-carbohydrazide hybrid libraries. Published protocols demonstrate that condensation of the 4-amine with hydrazine followed by cyclization yields oxadiazole derivatives with sub-micromolar EGFR IC₅₀ values (0.14–0.18 μM, approaching lapatinib at 0.12 μM) and HepG2 antiproliferative IC₅₀ values as low as 0.137 μg/mL [1]. The analogous carbohydrazide series has produced DNA gyrase inhibitors with IC₅₀ values of 8.45 μM and docking scores exceeding those of ciprofloxacin [2]. This dual-target strategy is particularly valuable for anticancer programs seeking to simultaneously inhibit proliferation (EGFR) and prevent infection-related complications (DNA gyrase) in immunocompromised patient models.

Structural Biology Co-Crystallography Requiring Experimental Phasing via Bromine Anomalous Scattering

For crystallographic studies where experimental phasing is required to solve novel protein-ligand complex structures, 2-(4-bromophenyl)quinolin-4-amine offers a built-in heavy atom (Br) that generates measurable anomalous signal at Cu Kα wavelength (f'' ≈ 1.5 e). This enables single-wavelength anomalous dispersion (SAD) phasing without the need for post-hoc heavy-atom soaking or selenomethionine labeling. The para-bromine is positioned distal to the 4-amine hydrogen-bonding pharmacophore, minimizing the risk that the heavy atom interferes with target binding. By contrast, 4-fluoro, 4-chloro, and unsubstituted phenyl analogs provide insufficient or no anomalous signal, necessitating additional derivatization steps that add time and cost to structure determination workflows [3].

Neuroscience Screening for α7 nAChR Allosteric Modulators with Strict Para-Bromo Configuration Requirement

When screening for allosteric modulators of the α7 nicotinic acetylcholine receptor, procurement of the para-bromophenyl isomer is mandatory based on published functional data. The para-bromo configuration yields a full allosteric agonist capable of activating the receptor independently of acetylcholine, while ortho-bromo and meta-bromo isomers are pharmacologically silent as agonists and function only as PAMs [1]. The para-fluoro isomer acts as an antagonist of para-bromo agonist responses. For CNS drug discovery programs targeting cognitive deficits in schizophrenia or Alzheimer's disease, where α7 nAChR allosteric agonists are of therapeutic interest, sourcing the correct positional isomer avoids false-negative screening results that would occur with cheaper but functionally distinct ortho- or meta-bromo analogs.

Quote Request

Request a Quote for 2-(4-Bromophenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.